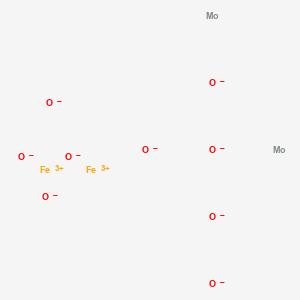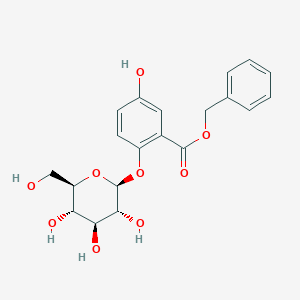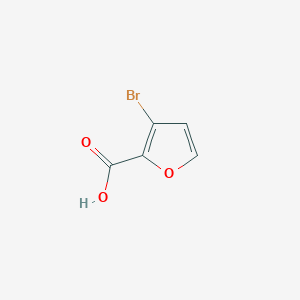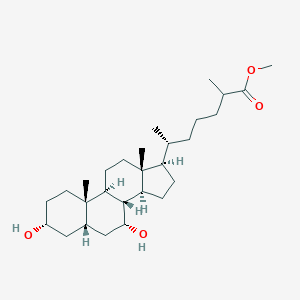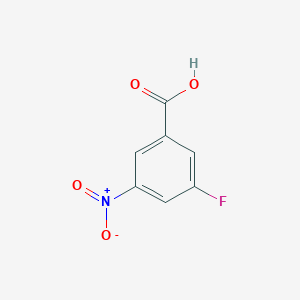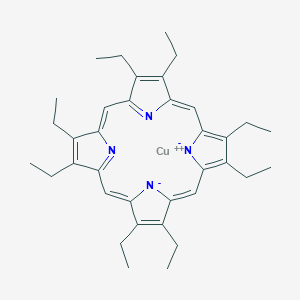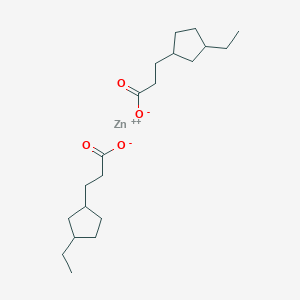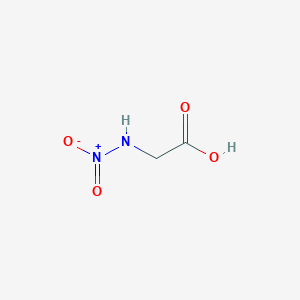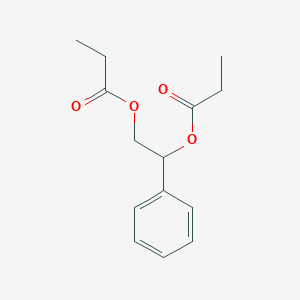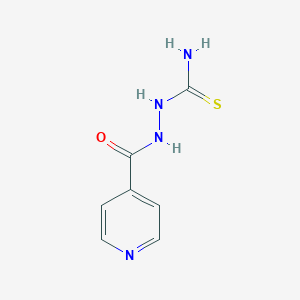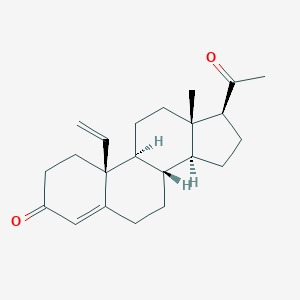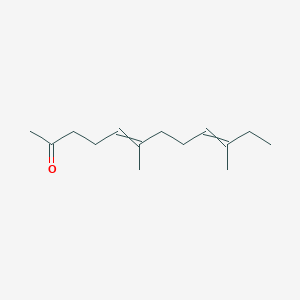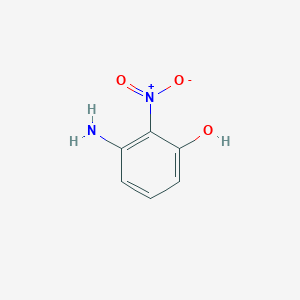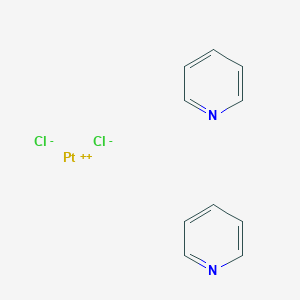
顺式-二氯双(吡啶)铂(II)
描述
cis-Dichlorobis(pyridine)platinum(II) is a coordination compound with the chemical formula C10H10Cl2N2Pt. It is a platinum-based compound where the platinum atom is coordinated to two chloride ions and two pyridine ligands in a cis configuration. This compound is known for its applications in catalysis and as a precursor for the synthesis of other platinum complexes.
科学研究应用
cis-Dichlorobis(pyridine)platinum(II) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Medicinal Chemistry: The compound serves as a precursor for the synthesis of platinum-based anticancer drugs. Its derivatives are studied for their potential cytotoxic and antitumor activities.
Material Science: It is used in the preparation of platinum-containing materials and nanomaterials for applications in electronics and photonics.
Coordination Chemistry: The compound is studied for its coordination behavior and the formation of novel platinum complexes with unique properties.
作用机制
Target of Action
It is known to be used as a reactant for the synthesis of platinum catalysts .
Biochemical Pathways
It’s known to be involved in the synthesis of platinum catalysts
Result of Action
As a reactant in the synthesis of platinum catalysts , it presumably contributes to the properties and functions of these catalysts.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
准备方法
Synthetic Routes and Reaction Conditions
cis-Dichlorobis(pyridine)platinum(II) can be synthesized by reacting potassium tetrachloroplatinate(II) with pyridine in an aqueous solution. The reaction typically proceeds as follows:
K2[PtCl4]+2C5H5N→cis−[PtCl2(C5H5N)2]+2KCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for cis-Dichlorobis(pyridine)platinum(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
cis-Dichlorobis(pyridine)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The pyridine ligands can be substituted by other ligands such as phosphines, amines, or other nitrogen-containing ligands.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, changing its oxidation state and forming different platinum complexes.
Coordination Reactions: The compound can coordinate with other metal centers or ligands to form multinuclear complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine), and other nitrogen-containing ligands. These reactions are typically carried out in organic solvents such as dichloromethane or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively. These reactions are often conducted in aqueous or mixed solvent systems.
Major Products Formed
Substitution Reactions: Products include various platinum complexes with different ligands, such as cis-[PtCl2(PPh3)2] or cis-[PtCl2(en)].
Oxidation and Reduction Reactions: Products include platinum(IV) complexes or reduced platinum species, depending on the reagents and conditions used.
相似化合物的比较
Similar Compounds
- cis-Dichlorobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- cis-Dichlorobis(ethylenediamine)platinum(II)
Uniqueness
cis-Dichlorobis(pyridine)platinum(II) is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The presence of pyridine ligands makes it a versatile precursor for the synthesis of various platinum complexes. Its reactivity and coordination behavior differ from other similar compounds, making it valuable in specific catalytic and medicinal applications.
属性
IUPAC Name |
dichloroplatinum;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJXCLMZOWAKNQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15227-42-6, 14024-97-6 | |
| Record name | cis-Dichlorobis(pyridine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15227-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Dichlorobis(pyridine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorobis(pyridine)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


